molecular formula C20H14N2O4 B11508103 N-Dibenzofuran-3-yl-2-(4-nitro-phenyl)-acetamide

N-Dibenzofuran-3-yl-2-(4-nitro-phenyl)-acetamide

Cat. No.: B11508103
M. Wt: 346.3 g/mol
InChI Key: KTFDLQZHTIIAIW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(dibenzo[b,d]furan-3-yl)-2-(4-nitrophenyl)acetamide typically involves the reaction of dibenzo[b,d]furan-3-amine with 4-nitrophenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for N-(dibenzo[b,d]furan-3-yl)-2-(4-nitrophenyl)acetamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as recrystallization or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(dibenzo[b,d]furan-3-yl)-2-(4-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of N-(dibenzo[b,d]furan-3-yl)-2-(4-aminophenyl)acetamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(dibenzo[b,d]furan-3-yl)-2-(4-nitrophenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-(dibenzo[b,d]furan-3-yl)-2-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amine, which can then interact with various enzymes or receptors. The dibenzo[b,d]furan moiety provides a rigid and planar structure that can facilitate binding to specific sites on proteins or nucleic acids, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(dibenzo[b,d]furan-3-yl)-3,5-dimethoxybenzamide
  • N-dibenzo[b,d]furan-3-yl-3-(trifluoromethyl)benzamide
  • N-dibenzo[b,d]furan-3-yl[1,1’-biphenyl]-4-carboxamide

Uniqueness

N-(dibenzo[b,d]furan-3-yl)-2-(4-nitrophenyl)acetamide is unique due to the presence of both a dibenzo[b,d]furan moiety and a nitrophenyl group. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry. The nitrophenyl group can undergo specific chemical transformations, providing a versatile platform for further functionalization and derivatization.

Properties

Molecular Formula

C20H14N2O4

Molecular Weight

346.3 g/mol

IUPAC Name

N-dibenzofuran-3-yl-2-(4-nitrophenyl)acetamide

InChI

InChI=1S/C20H14N2O4/c23-20(11-13-5-8-15(9-6-13)22(24)25)21-14-7-10-17-16-3-1-2-4-18(16)26-19(17)12-14/h1-10,12H,11H2,(H,21,23)

InChI Key

KTFDLQZHTIIAIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NC(=O)CC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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